molecular formula C9H7N3O2 B1594489 3-Nitro-3h-1,5-benzodiazepine CAS No. 65466-29-7

3-Nitro-3h-1,5-benzodiazepine

Cat. No.: B1594489
CAS No.: 65466-29-7
M. Wt: 189.17 g/mol
InChI Key: SGIGOTZNQITOJU-UHFFFAOYSA-N
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Description

3-Nitro-3h-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-3h-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with nitro-substituted aldehydes or ketones. One common method includes the use of zinc sulfide nanoparticles as a catalyst under grinding conditions at 70°C. This method offers high yields, short reaction times, and efficient purification through crystallization .

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions (MCRs) that combine aldehydes, dimedone, and o-phenylenediamine under solvent-free conditions. Catalysts such as iron alumino phosphate or gallium triflate can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-3h-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3-Nitro-3h-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-3h-1,5-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing GABA binding activity, the compound exerts sedative, anxiolytic, and anticonvulsant effects. The nitro group may also influence the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-3h-1,5-benzodiazepine is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other benzodiazepines. This modification can lead to different pharmacological profiles and potential therapeutic applications .

Properties

IUPAC Name

3-nitro-3H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIGOTZNQITOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215788
Record name 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65466-29-7
Record name 3-Nitro-3H-1,5-benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-3H-1,5-BENZODIAZEPINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-nitro-3H-1,5-benzodiazepine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHC2G2ZD56
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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